molecular formula C12H32O3Si4 B14385014 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane CAS No. 90084-12-1

3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane

Cat. No.: B14385014
CAS No.: 90084-12-1
M. Wt: 336.72 g/mol
InChI Key: FSNYFPUZBLRBBF-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is an organosilicon compound characterized by its unique structure, which includes a cyclopropyl group and multiple trimethylsilyl groups. This compound is known for its stability and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane typically involves the reaction of cyclopropyl-containing precursors with trimethylsilyl reagents. One common method is the reaction of cyclopropylsilane with hexamethylcyclotrisiloxane in the presence of a catalyst such as platinum or palladium. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions, such as temperature and pressure, is crucial to achieve the desired product with minimal impurities. The final product is often purified through distillation or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids to form silanol derivatives.

    Reduction: Reduction reactions can be carried out using hydride donors like lithium aluminum hydride to produce silane derivatives.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed under anhydrous conditions.

    Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); reactions may require catalysts and are often conducted under inert atmospheres.

Major Products Formed

    Oxidation: Silanol derivatives

    Reduction: Silane derivatives

    Substitution: Various substituted siloxanes depending on the reagents used

Scientific Research Applications

3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Biology: Employed in the modification of biomolecules to enhance stability and bioavailability.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as silicone-based coatings and adhesives, due to its excellent thermal and chemical stability.

Mechanism of Action

The mechanism by which 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethylsilyl groups provide steric protection, enhancing the compound’s stability and reactivity. The cyclopropyl group introduces strain into the molecule, making it more reactive in certain chemical transformations. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
  • 3-(3-Chloropropyl)-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane
  • 1,1,1,3,5,5,5-Heptamethyl-3-[(trimethylsilyl)oxy]trisiloxane

Uniqueness

Compared to similar compounds, 3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane is unique due to the presence of the cyclopropyl group, which imparts additional reactivity and strain to the molecule. This makes it particularly useful in reactions requiring high reactivity and selectivity. Additionally, the combination of cyclopropyl and trimethylsilyl groups provides a balance of stability and reactivity, making it versatile for various applications.

Properties

CAS No.

90084-12-1

Molecular Formula

C12H32O3Si4

Molecular Weight

336.72 g/mol

IUPAC Name

cyclopropyl-tris(trimethylsilyloxy)silane

InChI

InChI=1S/C12H32O3Si4/c1-16(2,3)13-19(12-10-11-12,14-17(4,5)6)15-18(7,8)9/h12H,10-11H2,1-9H3

InChI Key

FSNYFPUZBLRBBF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)O[Si](C1CC1)(O[Si](C)(C)C)O[Si](C)(C)C

Origin of Product

United States

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